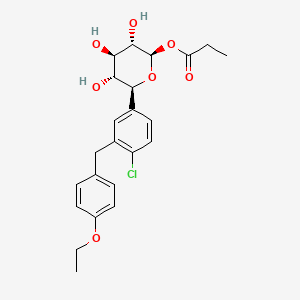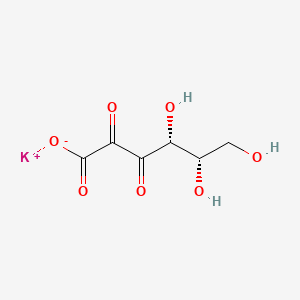
2,3-Diketogulonic Acid Potassium Salt (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diketogulonic Acid Potassium Salt is a chemical compound with the molecular formula C6H7O7K. It is an intermediate in the biodegradation of ascorbic acid (vitamin C). This compound is temperature-sensitive and is often used in pharmaceutical testing and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale production would involve similar oxidation processes as those used in laboratory settings, with additional steps to ensure purity and stability .
Chemical Reactions Analysis
Types of Reactions
2,3-Diketogulonic Acid Potassium Salt undergoes various types of chemical reactions, including:
Oxidation: As an intermediate in the degradation of ascorbic acid, it can be further oxidized to other compounds.
Reduction: It can be reduced back to ascorbic acid under certain conditions.
Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving 2,3-Diketogulonic Acid Potassium Salt include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving 2,3-Diketogulonic Acid Potassium Salt include various oxidized and reduced forms of ascorbic acid and its derivatives .
Scientific Research Applications
2,3-Diketogulonic Acid Potassium Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Studied as an intermediate in the metabolic pathways of ascorbic acid.
Medicine: Investigated for its potential role in oxidative stress and related conditions.
Industry: Utilized in the production of high-purity ascorbic acid derivatives
Mechanism of Action
The mechanism of action of 2,3-Diketogulonic Acid Potassium Salt involves its role as an intermediate in the degradation of ascorbic acid. It participates in redox reactions, where it can be oxidized or reduced, thereby influencing various biochemical pathways. The molecular targets and pathways involved include enzymes responsible for the metabolism of ascorbic acid .
Comparison with Similar Compounds
Similar Compounds
2,3-Diketogulonic Acid: The parent compound, which is also an intermediate in ascorbic acid degradation.
Ascorbic Acid: The precursor to 2,3-Diketogulonic Acid Potassium Salt.
Dehydroascorbic Acid: Another oxidized form of ascorbic acid.
Uniqueness
2,3-Diketogulonic Acid Potassium Salt is unique due to its specific role as an intermediate in the biodegradation of ascorbic acid. Its potassium salt form enhances its stability and solubility, making it particularly useful in pharmaceutical and biochemical research .
Properties
Molecular Formula |
C6H7KO7 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
potassium;(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoate |
InChI |
InChI=1S/C6H8O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-3,7-9H,1H2,(H,12,13);/q;+1/p-1/t2-,3+;/m0./s1 |
InChI Key |
VVHTWYRAQONVFE-LJUKVTEVSA-M |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)C(=O)C(=O)[O-])O)O)O.[K+] |
Canonical SMILES |
C(C(C(C(=O)C(=O)C(=O)[O-])O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
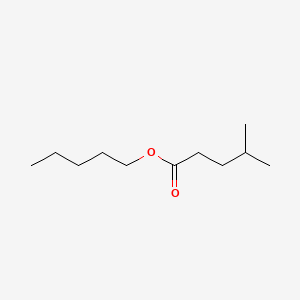
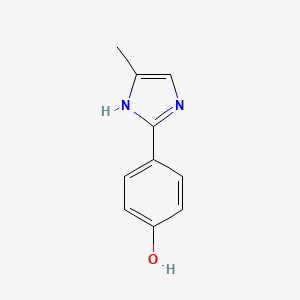
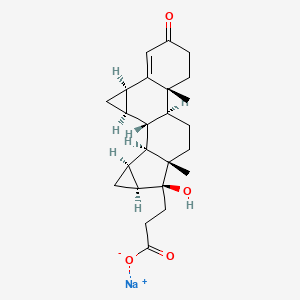
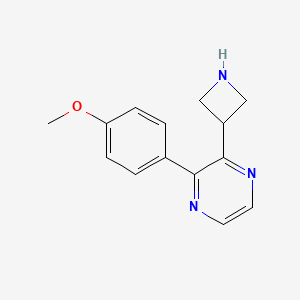
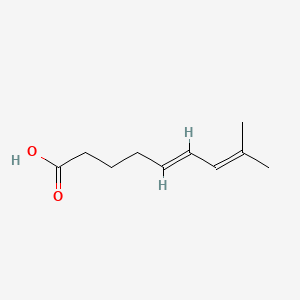
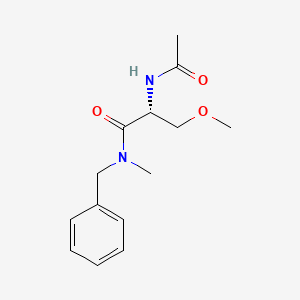
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)
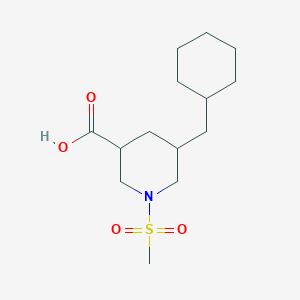
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
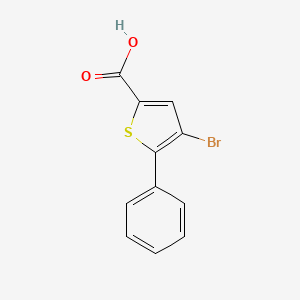
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
